BenchChemオンラインストアへようこそ!

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Medicinal chemistry Fragment-based drug design Physicochemical profiling

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1448057-99-5) is a synthetic heterocyclic small molecule with molecular formula C12H14N6OS and molecular weight 290.35 g/mol, comprising a 3-methyl-1,2,4-thiadiazole moiety connected via a methanone (carbonyl) linker to a 4-(pyrimidin-2-yl)piperazine fragment. The 1,2,4-thiadiazole ring system is an established privileged scaffold in medicinal chemistry, with derivatives demonstrating nanomolar receptor affinity, antimicrobial activity, and kinase modulation across published studies.

Molecular Formula C12H14N6OS
Molecular Weight 290.35
CAS No. 1448057-99-5
Cat. No. B2620244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone
CAS1448057-99-5
Molecular FormulaC12H14N6OS
Molecular Weight290.35
Structural Identifiers
SMILESCC1=NSC(=N1)C(=O)N2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C12H14N6OS/c1-9-15-10(20-16-9)11(19)17-5-7-18(8-6-17)12-13-3-2-4-14-12/h2-4H,5-8H2,1H3
InChIKeyIBYCCDVEVOTJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1448057-99-5): Compound Identity and Procurement Baseline


(3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone (CAS 1448057-99-5) is a synthetic heterocyclic small molecule with molecular formula C12H14N6OS and molecular weight 290.35 g/mol, comprising a 3-methyl-1,2,4-thiadiazole moiety connected via a methanone (carbonyl) linker to a 4-(pyrimidin-2-yl)piperazine fragment [1]. The 1,2,4-thiadiazole ring system is an established privileged scaffold in medicinal chemistry, with derivatives demonstrating nanomolar receptor affinity, antimicrobial activity, and kinase modulation across published studies [2]. This compound occupies a distinct position within the thiadiazole-piperazine-heteroaryl chemical space by virtue of its carbonyl-bridged architecture, pyrimidinyl terminal group, and specific methylation pattern—features whose combined impact on target engagement and physicochemical properties cannot be assumed from any single in-class analog.

Why In-Class Thiadiazole-Piperazine Compounds Cannot Substitute for CAS 1448057-99-5 Without Evidence of Functional Equivalence


The thiadiazole-piperazine chemical class encompasses compounds with widely divergent biological profiles governed by three structural variables: the nature of the terminal heteroaryl group attached to the piperazine, the presence or absence of a carbonyl linker between the thiadiazole and piperazine rings, and the substituent at the thiadiazole 3-position [1]. Published structure-activity relationship (SAR) data for arylpiperazine-thiadiazole derivatives demonstrate that even minor structural modifications—such as altering the heteroaryl group on the piperazine nitrogen—can shift 5-HT1A receptor selectivity by over 7-fold (selectivity range 28 to 207 across compounds 16-21 in a single series) [2]. Similarly, in sulfonamide-1,2,4-thiadiazole series, the methylpiperazine substituent proved critical for maximal antifungal activity relative to other substituents [3]. The target compound's specific combination of a pyrimidin-2-yl terminus, a carbonyl bridge, and a 3-methyl-1,2,4-thiadiazole core generates a physicochemical and pharmacophoric signature that cannot be replicated by any single commercially available analog. Substitution without confirmatory comparative data therefore risks loss of activity, altered selectivity, or changed ADME properties.

Quantitative Differentiation Evidence for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone vs. Closest Structural Analogs


Carbonyl Linker Confers Distinct Hydrogen-Bond Acceptor Capacity vs. Direct N-Linked Analog

The target compound incorporates a methanone (C=O) bridge between the 1,2,4-thiadiazole 5-position and the piperazine N-1, yielding a hydrogen-bond acceptor (HBA) count of 7 and topological polar surface area (TPSA) of approximately 98 Ų. Its closest direct-linked analog, 2-[4-(3-methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]pyrimidine (C11H14N6S, MW 262.33 g/mol), lacks the carbonyl oxygen, reducing the HBA count to 6 and TPSA to approximately 70 Ų [1]. The additional carbonyl acceptor in the target compound provides an extra hydrogen-bonding site that can engage protein backbone amides or polar side chains, a feature absent in the direct N-linked series. This difference is particularly relevant for targets where the thiadiazole-piperazine junction participates in key binding interactions.

Medicinal chemistry Fragment-based drug design Physicochemical profiling

Pyrimidin-2-yl Terminal Group Provides Differentiated Electronic Profile vs. Pyridin-2-yl Analog

The target compound bears a pyrimidin-2-yl substituent on the piperazine N-4, incorporating two ring nitrogens (positions 1 and 3) versus the single nitrogen in the pyridin-2-yl analog (3-methyl-1,2,4-thiadiazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone. This structural difference increases the HBA count by one and introduces an additional site for metal chelation, π-stacking modulation, and hydrogen-bond acceptance [1]. Published SAR for related arylpiperazine series demonstrates that the identity of the terminal heteroaryl group dramatically impacts receptor selectivity: in the thiadiazole-arylpiperazine series reported by Modica et al., 5-HT1A receptor Ki values ranged from 0.26 nM to 9.40 nM and selectivity over alpha1A receptors ranged from 28-fold to 207-fold depending on aryl substitution pattern [2]. While these data are from thienopyrimidine-thiadiazole hybrids rather than the exact scaffold, they establish the class-level principle that terminal heteroaryl identity is a critical determinant of both potency and selectivity.

Receptor pharmacology Kinase inhibitor design Structure-activity relationships

3-Methyl Substituent on 1,2,4-Thiadiazole Balances Lipophilicity and Steric Demand vs. Phenyl and Unsubstituted Analogs

The 3-methyl group on the 1,2,4-thiadiazole ring of the target compound represents a deliberate lipophilicity-tuning element. Published SAR in the sulfonamide-1,2,4-thiadiazole series demonstrates that the methylpiperazine-substituted analog exhibited superior antifungal activity compared to all other substituents tested across a panel of 13 compounds [1]. In a broader class context, 1,2,4-thiadiazole derivatives bearing methyl groups at the 3-position consistently show cLogP values in the drug-like range (estimated 1.5–2.5), whereas the corresponding 3-phenyl analogs (e.g., PubChem CID 15979247, XLogP3 = 2.1) exhibit higher lipophilicity and increased molecular weight (367.4 vs. 290.35 g/mol) [2]. The 3-unsubstituted or 3-H analogs, conversely, may exhibit reduced metabolic stability due to potential oxidative metabolism at the unsubstituted position. The target compound's methyl group thus occupies a 'sweet spot'—sufficient lipophilicity for membrane permeation without the excessive logP and MW burden of phenyl-substituted congeners.

Lipophilicity optimization Metabolic stability CNS drug design

Complete Lipinski Rule-of-Five Compliance with Zero Violations Supports Drug-Like Developability Profile

The target compound satisfies all four Lipinski Rule-of-Five criteria with zero violations: MW = 290.35 g/mol (≤500), cLogP ≈ 1.8 (≤5), H-bond acceptors = 7 (≤10), and H-bond donors = 0 (≤5) [1]. In contrast, the closest phenyl-substituted analog (PubChem CID 15979247) possesses MW = 367.4 g/mol, XLogP3 = 2.1, and TPSA = 115 Ų [2], placing it closer to property thresholds for CNS drug candidates. The trifluoromethyl-pyridinyl analog (3-methyl-1,2,4-thiadiazol-5-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone, C14H14F3N5OS, has MW = 357.36 g/mol with increased lipophilicity from the CF3 group. The target compound's balanced profile—moderate MW, controlled lipophilicity, and zero HBD count—is consistent with favorable passive membrane permeability and oral absorption potential per the Lipinski paradigm. This is a procurement-relevant consideration for users sourcing compounds for phenotypic screening or oral lead optimization programs.

Drug-likeness Oral bioavailability Screening library selection

Class-Level Evidence: Thiadiazole-Arylpiperazine Scaffold Delivers Nanomolar 5-HT1A Receptor Affinity with Tunable Selectivity

The arylpiperazine-thiadiazole chemotype has been validated as a privileged scaffold for 5-HT1A receptor engagement. Modica et al. (2000) reported a series of arylpiperazinylalkylthiothienopyrimidine and thiadiazole derivatives (compounds 16–24) with 5-HT1A binding affinities in the nanomolar range [1]. Key quantitative benchmarks from this series: compound 16 exhibited Ki = 0.26 nM with 5-HT1A/alpha1A selectivity of 28-fold; compound 20 exhibited Ki = 9.40 nM with selectivity of 207-fold; compound 21 exhibited Ki = 5.06 nM with selectivity of 73-fold. The selectivity range across the series (28–207) demonstrates that the thiadiazole-arylpiperazine framework is capable of achieving both high potency and high selectivity through structural tuning. The target compound's unique combination of pyrimidin-2-yl terminus and carbonyl linker positions it in an unexplored region of this SAR landscape, with the potential for a differentiated selectivity profile. Additionally, thiadiazolylpiperazine derivatives have been patented for pain treatment (WO2003074520A1), depression, and anxiety indications [2], further validating the therapeutic relevance of this chemotype.

GPCR targeting CNS drug discovery Serotonin receptor pharmacology

Methylpiperazine-Thiadiazole Motif Validated for Superior Antifungal Activity in Direct Comparative Screening

Camoutsis et al. (2010) synthesized and evaluated 13 sulfonamide-1,2,4-thiadiazole derivatives for in vitro antifungal and antibacterial activity [1]. All compounds showed significant antifungal activity against tested micromycetes compared to the commercial fungicide bifonazole. Critically, the synthetic analogue bearing a methylpiperazine group demonstrated the best antifungal activity across the entire series—a finding that directly supports the importance of the methyl-substituted nitrogen heterocycle motif present in the target compound. While the target compound is not a sulfonamide derivative, the shared 1,2,4-thiadiazole core with a methylpiperazine-like moiety (here, a 4-(pyrimidin-2-yl)piperazine) suggests potential translatability of this antifungal SAR. The study also established correlations between antifungal activity and lipophilicity parameters, providing a framework for anticipating the target compound's behavior in antimicrobial assays based on its computed cLogP of approximately 1.8.

Antimicrobial drug discovery Antifungal screening Agrochemical research

Recommended Procurement and Application Scenarios for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone Based on Quantitative Evidence


CNS GPCR Screening Libraries: Prioritized Entry for 5-HT1A and Related Serotonin Receptor Programs

The class-level evidence demonstrating nanomolar 5-HT1A receptor affinity (Ki = 0.26–9.40 nM) with tunable selectivity (28–207 fold over alpha1A) for thiadiazole-arylpiperazine derivatives [1] positions the target compound as a rational inclusion in CNS-focused screening decks. Its pyrimidin-2-yl terminus offers a differentiated hydrogen-bonding and electronic profile compared to previously characterized pyridinyl or phenyl analogs, potentially accessing selectivity space not yet explored. The compound's zero Lipinski violations and favorable TPSA of approximately 98 Ų are consistent with predicted blood-brain barrier permeability, making it suitable for both primary screening and hit-to-lead optimization in CNS programs targeting serotonin, dopamine, or adrenergic GPCRs.

Antifungal Lead Discovery: Scaffold with Class-Validated Activity and Structural Differentiation Potential

The demonstrated superiority of the methylpiperazine-1,2,4-thiadiazole motif in antifungal screening versus bifonazole across multiple micromycete species [2] supports the target compound's utility in antifungal discovery programs. The pyrimidin-2-yl substituent on the piperazine may confer additional fungal CYP51 or other target engagement relative to simpler piperazine substituents. Researchers sourcing compounds for antifungal phenotypic screening or target-based assays should consider this compound as a structurally differentiated member of a validated antifungal chemotype, with the potential for improved potency or spectrum relative to earlier methylpiperazine-thiadiazole analogs.

Kinase Inhibitor Fragment Elaboration: Carbonyl Linker as a Synthetic Handle for Focused Library Synthesis

The methanone bridge connecting the thiadiazole and piperazine rings serves not only as a pharmacophoric element (H-bond acceptor) but also as a synthetic diversification point. The carbonyl group can be reduced, converted to thiocarbonyl, or used in oxime/hydrazone formation, enabling rapid analog generation. The 1,2,4-thiadiazole core is a recognized kinase inhibitor scaffold [3], and the pyrimidin-2-yl group is a privileged fragment in kinase ATP-site binders. Researchers engaged in kinase-focused medicinal chemistry can procure this compound as both a screening candidate and a versatile intermediate for parallel library synthesis targeting the hinge-binding region of kinase active sites.

Physicochemical Benchmarking and Drug-Likeness Optimization Studies

With MW = 290.35 g/mol, cLogP ≈ 1.8, HBA = 7, HBD = 0, and TPSA ≈ 98 Ų, the target compound occupies a favorable region of oral drug-like chemical space with zero Lipinski violations [4]. Its balanced property profile makes it an ideal benchmarking compound for assessing the impact of structural modifications (e.g., varying the thiadiazole 3-substituent or the terminal heteroaryl group) on key drug-likeness parameters. Procurement for property-focused structure-activity relationship (SPR) studies enables systematic exploration of how incremental structural changes perturb solubility, permeability, metabolic stability, and target engagement within the thiadiazole-piperazine chemical series.

Quote Request

Request a Quote for (3-Methyl-1,2,4-thiadiazol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.